molecular formula C9H19N3O B15047311 N'-hydroxy-4-piperidin-1-ylbutanimidamide

N'-hydroxy-4-piperidin-1-ylbutanimidamide

Cat. No.: B15047311
M. Wt: 185.27 g/mol
InChI Key: UUIRQFMZIGGUJL-UHFFFAOYSA-N
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Description

N'-hydroxy-4-piperidin-1-ylbutanimidamide is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-4-piperidin-1-ylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c10-9(11-13)5-4-8-12-6-2-1-3-7-12/h13H,1-8H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRQFMZIGGUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for N Hydroxy 4 Piperidin 1 Ylbutanimidamide

General Strategies for N-Hydroxylated Amidine Synthesis

N-hydroxylated amidines, or amidoximes, are a significant class of compounds in medicinal chemistry, often synthesized to modulate the basicity and pharmacokinetic properties of strongly basic amidines. researchgate.netnih.gov Several general methodologies have been established for their preparation.

The most prevalent and widely used method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov This reaction is typically performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol (B145695) or methanol (B129727). nih.gov The base generates free hydroxylamine in situ, which then attacks the electrophilic carbon of the nitrile. The reaction can also be carried out using an aqueous solution of hydroxylamine, which may shorten reaction times. nih.gov More recent advancements include solvent-free methods using ultrasonic irradiation to afford amidoximes in high yields and short reaction times. nih.gov

Alternative routes to amidoximes start from precursors other than nitriles. These include:

From Amides: Secondary amides can be converted into the corresponding N-substituted amidoximes. This can be achieved by activating the amide, for example, by converting it to an imidoyl chloride using reagents like phosphorus pentachloride (PCl5), followed by reaction with a hydroxylamine derivative. rsc.org A one-pot method involves using triphenylphosphine (B44618) and iodine to mediate the dehydrative condensation of an amide with hydroxylamine hydrochloride. rsc.org

From Thioamides: Thioamides can react with hydroxylamine to yield amidoximes. This method is sometimes preferred over the nitrile route, especially when the nitrile is unreactive or prone to side reactions. nih.govrsc.org

From Nitroalkanes: A one-step synthesis of substituted amidoximes can be achieved through the reaction of primary nitroalkanes with magnesium or lithium amides. nih.gov

These general strategies provide a toolbox for chemists to construct the N'-hydroxy-imidamide moiety present in the target compound.

Table 1: General Synthetic Strategies for N-Hydroxylated Amidines (Amidoximes)

Starting MaterialKey ReagentsDescriptionReference
NitrileHydroxylamine (or NH2OH·HCl with base)Direct nucleophilic addition of hydroxylamine to the nitrile carbon. Most common and high-yielding method. nih.gov
Amide1. Activation agent (e.g., PCl5, Ph3P/I2) 2. HydroxylamineThe amide is first activated (e.g., to an imidoyl chloride) and then treated with hydroxylamine. rsc.org
ThioamideHydroxylamineReaction of hydroxylamine with a thioamide, sometimes offering better results than from nitriles. nih.govrsc.org
Primary NitroalkaneMagnesium or Lithium AmidesA one-step condensation of nitronate anions with amide anions. nih.gov

Specific Synthetic Pathways for N'-hydroxy-4-piperidin-1-ylbutanimidamide

While a specific, documented total synthesis of this compound is not prevalent in the reviewed literature, a highly plausible synthetic route can be constructed based on the general strategies outlined above. The synthesis would logically proceed by first assembling the 4-piperidin-1-ylbutanenitrile precursor, followed by the conversion of the nitrile group to the N'-hydroxyamidine.

A practical total synthesis would likely begin with the alkylation of piperidine (B6355638) with a suitable four-carbon electrophile bearing a nitrile group.

Step 1: Synthesis of 4-piperidin-1-ylbutanenitrile

The precursor, 4-piperidin-1-ylbutanenitrile, can be synthesized via a standard nucleophilic substitution reaction. Piperidine, acting as the nucleophile, is reacted with a 4-halobutyronitrile, such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile, in the presence of a base (e.g., K2CO3 or Et3N) to scavenge the hydrogen halide byproduct.

Reaction: Piperidine + 4-Chlorobutyronitrile → 4-piperidin-1-ylbutanenitrile

This reaction establishes the complete carbon and nitrogen skeleton of the target molecule.

Step 2: Conversion to this compound

With the nitrile precursor in hand, the final step is the formation of the N'-hydroxyamidine group. Following the most common and efficient general method, 4-piperidin-1-ylbutanenitrile would be treated with hydroxylamine. nih.gov Typically, hydroxylamine hydrochloride is used with a base like potassium carbonate in a solvent such as refluxing methanol or ethanol. researchgate.net

Reaction: 4-piperidin-1-ylbutanenitrile + NH2OH → this compound

This two-step sequence represents a concise and efficient potential route for the total synthesis of the target compound.

The modularity of the proposed synthesis allows for the creation of analogues through precursor derivatization or late-stage functionalization.

Precursor Derivatization: This strategy involves modifying the starting materials before they are combined. For instance, instead of piperidine, various substituted piperidines (e.g., methyl-substituted piperidines) could be used in the initial alkylation step. whiterose.ac.ukrsc.org This would lead to a library of analogues with functionalization on the piperidine ring, allowing for systematic exploration of structure-activity relationships.

Late-Stage Functionalization (LSF): LSF refers to the chemical modification of a complex molecule at a late stage of the synthesis. wikipedia.orgchimia.ch For this compound, the most accessible site for LSF is the N'-hydroxy group of the amidoxime (B1450833). This hydroxyl group can undergo reactions such as acylation or alkylation. For example, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding O-acyl derivative. This approach is valuable for rapidly creating diverse analogues from a common advanced intermediate. wikipedia.org

Stereoselective Synthesis of Piperidine Cores in Analogous Compounds

The piperidine ring is a "privileged structure" in medicinal chemistry, and the stereochemical configuration of its substituents can be critical for biological activity. digitellinc.com Although this compound itself is not chiral, the synthesis of chiral analogues bearing substituents on the piperidine ring requires stereoselective methods. Numerous strategies have been developed for the asymmetric synthesis of substituted piperidines. nih.govajchem-a.com

One powerful approach is the hydrogenation of substituted pyridine precursors. whiterose.ac.uknih.gov The use of chiral catalysts, such as those based on rhodium or iridium, can facilitate enantioselective hydrogenation, leading to optically active piperidines. Diastereoselective hydrogenation can also be achieved by substrate control, where existing stereocenters on the pyridine ring or its substituents direct the approach of hydrogen. nih.gov

Biomimetic and organocatalytic approaches have also proven effective. For example, the asymmetric Mannich reaction, catalyzed by small organic molecules like L-proline, can be used to construct chiral piperidine skeletons from acyclic precursors in a manner that mimics alkaloid biosynthesis. acs.orgrsc.org Chemoenzymatic methods, such as using bakers' yeast for the stereoselective reduction of oxo-piperidine dicarboxylates, provide another route to highly enantioenriched piperidine building blocks. nottingham.ac.uk Other advanced methods include gold-catalyzed cyclizations and various cycloaddition reactions that offer high levels of stereocontrol. nih.gov

Table 2: Selected Stereoselective Strategies for Piperidine Synthesis

MethodologyDescriptionKey FeaturesReference
Asymmetric HydrogenationReduction of substituted pyridines using chiral transition metal catalysts (e.g., Rh, Ir, Ru).Direct route to chiral piperidines from flat aromatic precursors. nih.gov
Organocatalytic Mannich ReactionBiomimetic cyclization using chiral organocatalysts like L-proline to react imines with carbonyl compounds.Metal-free, mimics natural biosynthetic pathways. acs.orgrsc.org
Chemoenzymatic ReductionUse of enzymes, such as those in bakers' yeast, to perform stereoselective reductions of keto-piperidines.High enantiomeric and diastereomeric excess, environmentally benign. nottingham.ac.uk
Gold-Catalyzed CyclizationA one-pot sequence involving gold-catalyzed cyclization of N-homopropargyl amides to form the piperidine ring.High modularity, efficiency, and diastereoselectivity. nih.gov

Chemical Modifications and Derivatization Strategies for this compound

The chemical structure of this compound offers several possibilities for modification and derivatization to generate analogues with potentially altered properties.

The primary site for derivatization is the N'-hydroxyamidine (amidoxime) moiety.

O-Alkylation/Acylation: The oxygen atom of the N-OH group is nucleophilic and can be alkylated or acylated under standard conditions. For example, reaction with alkyl halides in the presence of a base would yield O-alkyl ethers, while reaction with acid chlorides or anhydrides would produce O-acyl esters. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity.

Cyclization: Amidoximes are well-known precursors for the synthesis of five-membered heterocycles, particularly 1,2,4-oxadiazoles. Reaction with activated esters or other carbonyl compounds can lead to cyclization, fundamentally changing the core structure of the pharmacophore. acs.org

Reduction: The N-hydroxyamidine group can be reduced back to the corresponding amidine. researchgate.net This transformation is significant as amidoximes are often employed as prodrugs of amidines, which are more basic and may have different absorption profiles. researchgate.netnih.gov Catalytic hydrogenation is a common method for this reduction. tandfonline.comlookchem.com

The piperidine portion of the molecule also presents opportunities for modification, although these are more limited in the parent structure. The tertiary amine of the piperidine ring is a basic center and will readily form salts upon treatment with acids. While the nitrogen is fully substituted, modifications would have to be introduced at the precursor stage, as discussed in section 2.2.2.

Prodrug Design Principles and Biotransformational Pathways of N Hydroxy 4 Piperidin 1 Ylbutanimidamide

Theoretical Framework of Amidoximes as Prodrugs of Amidines

Amidoximes, such as N'-hydroxy-4-piperidin-1-ylbutanimidamide, represent a key prodrug strategy for improving the oral bioavailability of pharmacologically active amidine compounds. The underlying principle of this approach is rooted in the significant differences in physicochemical properties between amidines and their N-hydroxylated counterparts, the amidoximes. nih.govreddit.com

Amidines are strongly basic functional groups and, as a result, are typically protonated at physiological pH. This positive charge renders them highly hydrophilic, which significantly hinders their absorption across the lipid-rich membranes of the gastrointestinal tract. reddit.comnih.gov Consequently, many potent therapeutic agents containing an amidine moiety exhibit poor oral bioavailability. researchgate.net

The conversion of an amidine to an amidoxime (B1450833) by N-hydroxylation leads to a substantial decrease in basicity. nih.gov This reduction in basicity means that amidoximes are less likely to be ionized in the gastrointestinal tract, making them more lipophilic and readily absorbed. reddit.com Once absorbed into the systemic circulation, the amidoxime prodrug is designed to undergo rapid enzymatic reduction back to the active amidine, releasing the therapeutic agent. nih.govresearchgate.net This in vivo bioactivation is a critical component of the prodrug design, ensuring that the active drug reaches its target site of action. The in vivo reduction of amidoximes to amidines is often the predominant metabolic pathway compared to the reverse N-oxidation of amidines. reddit.comnih.gov For instance, the reduction of benzamidoxime (B57231) to benzamidine (B55565) has been shown to be the primary metabolic route in human hepatocytes. reddit.com

This prodrug strategy has been successfully applied to enhance the oral delivery of various amidine-containing drugs, including antiprotozoal agents, antithrombotic drugs, and serine protease inhibitors. researchgate.netresearchgate.netnih.gov Examples of drugs where this principle has been utilized include pentamidine, sibrafiban, and the active metabolite of ximelagatran, melagatran. reddit.comnih.gov

Enzymatic Reduction of N-Hydroxylated Amidine Prodrugs

The bioactivation of amidoxime prodrugs is a highly efficient process mediated by a specific N-reductive enzyme system. This system is composed of several key protein components that work in concert to catalyze the reduction of the N-hydroxy group, thereby releasing the active amidine.

Comparative Analysis with N-Oxidation Processes (e.g., Cytochrome P450 and Flavin-Containing Monooxygenases)

The N-reductive pathway catalyzed by the mARC system is in contrast to the N-oxidative processes carried out by other major drug-metabolizing enzymes, namely the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) systems. nih.gov

Enzyme Systems and Cofactors: While the mARC system is a three-component system dependent on NADH, CYPs are also membrane-bound monooxygenases that typically rely on NADPH-cytochrome P450 reductase for the transfer of electrons from NADPH. FMOs are also NADPH-dependent monooxygenases.

Reaction Type: The mARC system catalyzes reductive reactions, converting N-oxygenated compounds back to their parent amines. nih.gov In contrast, CYPs and FMOs primarily catalyze oxidative reactions, introducing oxygen atoms into substrates. For instance, CYPs can oxidize amidines to amidoximes, the reverse of the mARC-catalyzed reaction. nih.gov

Substrate Specificity: CYPs are known for their broad substrate specificity and are involved in the metabolism of a vast array of xenobiotics, primarily through C-H bond oxidation but also N- and S-oxidation. FMOs tend to oxygenate soft nucleophiles, particularly compounds containing nitrogen and sulfur atoms.

Inducibility and Inhibition: A key difference is that CYP enzymes are well-known for their inducibility by various drugs and xenobiotics and are susceptible to inhibition, which can lead to drug-drug interactions. In contrast, FMOs are generally not inducible and are less prone to inhibition, which can be an advantage in drug design. The mARC system's susceptibility to induction and inhibition is less characterized than that of the CYPs.

FeaturemARC SystemCytochrome P450 (CYP) SystemFlavin-Containing Monooxygenase (FMO) System
Primary Function N-reductionOxidation (C, N, S, etc.)N- and S-oxidation
Cofactor NADHNADPHNADPH
Key Enzymes mARC-1, mARC-2, Cytochrome b5, Cytochrome b5 ReductaseCytochrome P450, NADPH-Cytochrome P450 ReductaseFlavin-Containing Monooxygenase
Cellular Location Outer Mitochondrial Membrane, Endoplasmic ReticulumEndoplasmic ReticulumEndoplasmic Reticulum
Inducibility Less characterizedInducibleGenerally non-inducible
Inhibition Less characterizedInhibitableLess susceptible to inhibition

Tissue and Subcellular Localization of Amidoxime-Reducing Enzyme Systems

The enzymes responsible for amidoxime reduction are widely distributed throughout the body, which contributes to the efficient in vivo conversion of amidoxime prodrugs. reddit.comnih.gov The primary site of this metabolic activity is the liver, where high levels of the mARC enzyme system components are expressed. nih.gov

However, significant N-reductive activity has also been detected in various extrahepatic tissues. Quantitative proteomics studies in humans have demonstrated the presence of mARC1 and mARC2 in the kidney, intestine, and lung. The relative abundance of the two mARC isoforms can vary between tissues. For example, in the human kidney, mARC2 abundance is substantially higher than that of mARC1. Reductive activities have also been demonstrated in microsomal fractions from tissues other than the liver. reddit.comnih.gov

At the subcellular level, the components of the amidoxime-reducing system are primarily localized to the mitochondria and the endoplasmic reticulum. nih.gov Specifically, mARC-1 and mARC-2 are known to be located in the outer mitochondrial membrane. The associated electron transfer proteins, cytochrome b5 and its reductase, also have isoforms in both the mitochondria and the endoplasmic reticulum. nih.gov This subcellular distribution ensures that orally administered and absorbed amidoxime prodrugs are rapidly exposed to the reductive enzyme system as they pass through the liver and other metabolically active tissues.

Metabolic Activation and Deactivation Pathways of this compound

The metabolic fate of this compound is predicted to follow the established pathways for amidoxime prodrugs.

Metabolic Activation: The primary activation pathway is the enzymatic reduction of the N'-hydroxy group to yield the corresponding active amidine, 4-piperidin-1-ylbutanimidamide. This bioactivation is catalyzed by the mitochondrial amidoxime reducing component (mARC) system, comprising mARC-1 or mARC-2, cytochrome b5, and cytochrome b5 reductase. This conversion is expected to be rapid and efficient following absorption, releasing the pharmacologically active form of the drug.

Metabolic Deactivation: Once the active amidine is formed, it may undergo further metabolism leading to deactivation and excretion. Potential deactivation pathways for the active amidine, based on the metabolism of similar piperidine-containing compounds, could include:

N-dealkylation: Cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the N-dealkylation of piperidine (B6355638) rings. nih.gov This would involve the removal of the butylamidine group from the piperidine nitrogen.

Ring Oxidation: The piperidine ring itself could be a target for oxidation, leading to the formation of hydroxylated metabolites or lactams. nih.gov

Hydrolysis: The amidine group could potentially be hydrolyzed to the corresponding carboxylic acid and ammonia, although this is generally a slower metabolic process.

It is also possible that the parent prodrug, this compound, could be a substrate for other metabolic enzymes, leading to alternative deactivation pathways before it is reduced to the active amidine. However, the high efficiency of the mARC system suggests that reduction is the predominant metabolic fate for most amidoxime prodrugs. reddit.comnih.gov

Physiological and Enzymatic Factors Influencing Prodrug Conversion in Preclinical Models

The conversion of the prodrug this compound to its active amidine form is a critical determinant of its therapeutic efficacy. This biotransformation is not spontaneous; rather, it is contingent upon a complex interplay of physiological and enzymatic factors within the preclinical model. The design of this and similar amidoxime prodrugs is predicated on overcoming the poor oral bioavailability of the parent amidine compounds. Amidines are typically strongly basic and, therefore, protonated and hydrophilic under physiological conditions, which limits their absorption from the gastrointestinal tract. nih.gov The introduction of a hydroxyl group to the amidine moiety to form an amidoxime, as in this compound, reduces this basicity, enhancing its absorption characteristics. nih.gov Following absorption, the prodrug must be efficiently reduced in vivo to release the active amidine.

The enzymatic machinery responsible for this reductive conversion is a key area of investigation in preclinical studies. Research has identified a specialized enzyme system, primarily located in the liver, that is responsible for the reduction of N-hydroxylated compounds. nih.gov This system comprises cytochrome b5, its reductase, and a cytochrome P450 (CYP) enzyme. nih.gov Furthermore, mitochondria have been shown to possess a high capacity for the reduction of N-hydroxylated compounds, indicating that multiple cellular compartments are involved in the activation of amidoxime prodrugs. nih.gov

A significant enzymatic player in this process is the mitochondrial amidoxime-reducing component (mARC). nih.gov Initially discovered for its role in activating N-hydroxylated prodrugs, mARC is a molybdenum enzyme that has since been shown to reduce a variety of N-oxygenated compounds. nih.gov The expression levels and activity of mARC and the associated cytochrome P450 systems can vary between different animal species used in preclinical models, as well as in different organs within the same animal. Such variations can lead to significant differences in the rate and extent of prodrug conversion, which must be carefully characterized.

The table below summarizes the key enzymatic systems involved in the bioactivation of amidoxime prodrugs like this compound.

Enzyme SystemCellular LocationKey ComponentsRole in Prodrug Conversion
Hepatic Microsomal System Endoplasmic Reticulum of Liver CellsCytochrome b5, Cytochrome b5 Reductase, Cytochrome P450Catalyzes the reduction of the N'-hydroxy group to yield the active amidine.
Mitochondrial System MitochondriaMitochondrial Amidoxime-Reducing Component (mARC)A key enzyme in the reduction and activation of N-hydroxylated prodrugs.

In addition to the specific enzymes, other physiological factors can influence the conversion process. The redox potential within the cellular environment of tissues such as the liver plays a role. In vivo studies have suggested that the reductive pathways for N-hydroxylated compounds tend to predominate over oxidative pathways, favoring the conversion of the prodrug to the active form. nih.gov The stability of the prodrug in the gastrointestinal tract and its passive diffusion across membranes are also critical physiological hurdles that are addressed by the amidoxime design.

The following table outlines the key physiological and enzymatic factors that are investigated in preclinical models to understand the conversion of this compound.

FactorDescriptionImpact on Prodrug ConversionPreclinical Assessment
Enzyme Expression and Activity Levels of cytochrome P450, cytochrome b5, and mARC in tissues like the liver and intestine.Determines the rate and capacity of the reductive conversion.In vitro metabolism studies with liver microsomes, S9 fractions, and hepatocytes from various species.
Cellular Redox Environment The balance of reducing and oxidizing equivalents within the cell.A reducing environment favors the conversion of the amidoxime to the amidine.Cellular assays and in vivo pharmacokinetic studies.
Gastrointestinal Stability The stability of the prodrug in the acidic and enzymatic environment of the stomach and intestines.Must be stable enough to be absorbed intact.In vitro incubation in simulated gastric and intestinal fluids.
Membrane Permeability The ability of the less basic prodrug to cross the intestinal epithelium.Essential for oral bioavailability.In vitro cell permeability assays (e.g., Caco-2).
Competing Metabolic Pathways Potential for other metabolic reactions on the molecule, such as oxidation of the piperidine ring.Can reduce the amount of prodrug available for activation and may produce other metabolites.Metabolite identification studies in plasma, urine, and feces from preclinical species.

Biological Activities and Molecular Mechanisms of N Hydroxy 4 Piperidin 1 Ylbutanimidamide and Its Active Metabolites

In Vitro Pharmacological Profiling and Cellular Assays

The in vitro evaluation of N'-hydroxy-4-piperidin-1-ylbutanimidamide and its potential metabolites provides foundational insights into their biological effects. This profiling encompasses studies on enzyme inhibition, receptor interactions, and modulation of transporter proteins.

While direct studies on this compound's effect on glutamine-utilizing enzymes are not extensively documented in publicly available research, the N-hydroxy functionality is a key feature in various enzyme inhibitors. The structural similarity of the N'-hydroxyimidamide group to hydroxamic acids suggests a potential for interaction with metalloenzymes, including those that utilize glutamine. Further enzymatic assays would be necessary to determine the specific inhibitory profile against this class of enzymes.

Compounds containing a piperidine (B6355638) or piperazine (B1678402) ring linked to a hydroxamic acid moiety have been identified as inhibitors of histone deacetylases (HDACs). These inhibitors typically feature a zinc-binding group (like hydroxamic acid), a linker, and a capping group that interacts with the enzyme's active site. The piperidine ring in these structures often serves as part of the linker or capping group.

Studies on various piperidine and piperazine hydroxamic acids have demonstrated their potential as HDAC inhibitors, with some showing submicromolar efficacy and antiproliferative activity against cancer cell lines. The length of the alkyl chain connecting the piperidine ring to the hydroxamic acid can influence the inhibitory activity. For instance, some research suggests that a linker with three methylene (B1212753) groups can be optimal for HDAC inhibitory action. Given that this compound possesses a piperidine ring and a hydroxyimidamide group (a hydroxamic acid analog), it is plausible that it could exhibit HDAC inhibitory properties. The specific efficacy and isoform selectivity would depend on how the molecule fits into the active site of the various HDAC enzymes.

Table 1: HDAC Inhibitory Activity of Representative Piperidine and Piperazine Hydroxamic Acids
Compound TypeKey Structural FeaturesObserved ActivityReference
Alkylpiperidine Hydroxamic AcidsPiperidine scaffold in linkerEffective HDAC8 inhibitors
Alkylpiperazine Hydroxamic AcidsPiperazine scaffold in linkerGenerally more active than piperidine analogs for HDAC8 inhibition
Arylcarboxamido Piperidine HydroxamatesArylcarboxamido cap groupSelective HDAC8 inhibition over HDAC3

The piperidine moiety is a common scaffold in many opioid receptor ligands. Depending on the substitutions on the piperidine ring and the nitrogen atom, these compounds can act as agonists, antagonists, or have mixed profiles at the mu (μ), delta (δ), and kappa (κ) opioid receptors. For example, 4-phenylpiperidine (B165713) derivatives have been extensively studied as opioid antagonists. The binding affinity and functional activity of these compounds can be influenced by factors such as the nature of the N-substituent.

Given the presence of the 4-piperidin-1-yl structure in this compound, it is conceivable that this compound could interact with opioid receptors. However, without specific binding and functional assay data for this exact molecule, its opioid receptor modulatory effects remain speculative. The nature of the butanimidamide (B92998) side chain would play a crucial role in determining its affinity and efficacy at the different opioid receptor subtypes.

Table 2: Opioid Receptor Activity of Selected Piperidine Derivatives
Compound ClassReceptor TargetObserved EffectReference
4-Phenylpiperidine Antagonistsμ, δ, κ opioid receptorsAntagonistic and inverse agonist activity, particularly at the δ receptor
N-Substituted 9β-Hydroxy-5-(3-hydroxyphenyl)morphansμ, δ, κ opioid receptorsBinding affinity and efficacy are modulated by the N-substituent

Piperidine-based structures are also known to interact with neurotransmitter transporters. Notably, derivatives of piperidinecarboxylic acid, such as nipecotic acid, are known inhibitors of gamma-aminobutyric acid (GABA) uptake. These compounds can block the reuptake of GABA into neurons and glial cells, thereby increasing the concentration of GABA in the synaptic cleft.

Hydroxy- and amino-substituted piperidinecarboxylic acids have been synthesized and evaluated for their ability to inhibit GABA uptake. The position and stereochemistry of the substituents on the piperidine ring are critical for their activity. While this compound does not possess a carboxylic acid group, the presence of the piperidine ring suggests a potential for interaction with GABA transporters or other neurotransmitter transporters. Specific in vitro transporter binding and uptake inhibition assays would be required to confirm and characterize any such activity.

Table 3: GABA Uptake Inhibition by Piperidine Derivatives
CompoundKey Structural FeatureActivityReference
(RS)-Piperidine-3-carboxylic acid (Nipecotic acid)Piperidine-3-carboxylic acidSpecific GABA uptake inhibitor
(3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acidHydroxy-substituted piperidine-3-carboxylic acidGABA uptake inhibitor
Various hydroxy- and amino-substituted piperidinecarboxylic acidsSubstituted piperidinecarboxylic acid scaffoldVarying degrees of GABA uptake inhibition

Receptor Interactions and Agonism/Antagonism

Target Identification and Validation for Piperidine Derivatives

The primary molecular target for a class of piperidine derivatives, including this compound (also known as BVT 2733), has been identified and validated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govplos.orgnih.gov This enzyme has garnered considerable attention as a therapeutic target for metabolic syndrome and type 2 diabetes. nih.govmdpi.com 11β-HSD1 is a microsomal enzyme belonging to the short-chain dehydrogenase/reductase superfamily. nih.gov

Its principal biological function is the conversion of inactive glucocorticoids (cortisone in humans, 11-dehydrocorticosterone (B106187) in rodents) into their active forms (cortisol and corticosterone, respectively). nih.govnih.gov This enzymatic activity effectively amplifies local glucocorticoid concentrations in key metabolic tissues where 11β-HSD1 is highly expressed, such as the liver and adipose tissue. nih.govnih.gov The validation of 11β-HSD1 as a drug target is supported by studies showing that its inhibition can lower intracellular cortisol levels, thereby mitigating the effects of glucocorticoid excess, which are linked to insulin (B600854) resistance and central obesity. plos.orgnih.gov The selective inhibition of 11β-HSD1, without affecting the type 2 isoform (11β-HSD2) that inactivates cortisol, is a critical strategy to avoid adverse effects related to mineralocorticoid receptor activation. nih.gov

Mechanistic Elucidation of this compound Action in Preclinical Models

This compound has been characterized as a selective inhibitor of 11β-HSD1 in various preclinical mouse models of obesity and diabetes, including ob/ob, db/db, and KKAy strains. oup.comoup.com Its mechanism of action is centered on the direct inhibition of 11β-HSD1's reductase activity. nih.gov By blocking the enzyme, the compound reduces the intracellular regeneration of active glucocorticoids within target cells. oup.com

In these preclinical models, oral administration of this compound led to significant improvements in metabolic parameters. Studies have demonstrated its ability to lower circulating glucose and insulin levels in hyperglycemic mice. oup.comoup.com Furthermore, it enhances glucose tolerance and insulin sensitivity, key indicators of improved metabolic health. plos.orgoup.com Research in diet-induced obese mice showed that treatment not only prevented weight gain but also reduced body weight, decreased food intake, and lowered the percentage of body fat without reducing lean body mass. plos.orgresearchgate.net

Table 1: Effects of this compound in Preclinical Hyperglycemic Mouse Models
Mouse ModelEffectMagnitude of Change (Compared to Control)Reference
ob/ob, db/db, KKAyCirculating Glucose ReductionLowered to 50–88% of control oup.comoup.com
ob/ob, db/db, KKAyCirculating Insulin ReductionLowered to 52–65% of control oup.com
ob/ob, KKAyImproved Oral Glucose ToleranceGlucose concentrations 65–75% of vehicle values oup.com
KKAyReduced Endogenous Glucose ProductionDecreased by 21–61% oup.com
Diet-induced obeseBody WeightDecreased plos.org

The inhibition of 11β-HSD1 by this compound initiates a cascade of downstream effects by altering glucocorticoid-regulated cellular pathways. A primary consequence is the modulation of genes involved in hepatic glucose metabolism. In KKAy mice, treatment resulted in reduced hepatic mRNA levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. oup.com This effect contributes directly to the observed decrease in hepatic glucose output and lower blood glucose levels. oup.com

In adipose tissue, the compound exerts significant anti-inflammatory effects. Obesity is associated with a state of chronic, low-grade inflammation, characterized by the infiltration of macrophages into adipose tissue. nih.gov this compound treatment in diet-induced obese mice led to the downregulation of inflammation-related genes. plos.orgnih.gov Specifically, it reduced the expression of monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). plos.orgnih.govwindows.net These findings were corroborated by in vitro studies where the compound attenuated the expression of MCP-1 and IL-6 in cultured macrophage and preadipocyte cell lines. plos.orgnih.gov This suppression of pro-inflammatory pathways leads to a reduction in the number of infiltrated macrophages within adipose tissue, thereby alleviating the inflammatory state associated with obesity. plos.orgnih.gov

Table 2: Downstream Effects on Gene Expression
Tissue/Cell TypeGeneEffectReference
Liver (KKAy mice)Phosphoenolpyruvate carboxykinase (PEPCK)mRNA reduced to 71% of control oup.com
Adipose Tissue (in vivo)Monocyte Chemoattractant Protein 1 (MCP-1)Down-regulated plos.orgnih.gov
Adipose Tissue (in vivo)Tumor Necrosis Factor-alpha (TNF-α)Down-regulated plos.orgnih.gov
J774A.1 Macrophages (in vitro)Interleukin-6 (IL-6)mRNA levels attenuated plos.orgwindows.net
J774A.1 Macrophages (in vitro)Monocyte Chemoattractant Protein 1 (MCP-1)mRNA levels attenuated plos.orgwindows.net

While specific molecular dynamics simulation studies for this compound are not detailed in the available literature, analysis of the crystal structures of 11β-HSD1 with various piperidine-based inhibitors provides critical insight into the ligand-target interactions. nih.gov These studies reveal how this class of molecules fits into the enzyme's active site.

The active site of 11β-HSD1 contains a binding pocket for the cofactor NADPH and a substrate-binding cavity. nih.gov Structural analyses show that piperidine ring moieties of inhibitors typically pack against a series of hydrophobic amino acid residues. nih.gov Key interactions involve residues such as Leucine 126 (L126), Leucine 217 (L217), Alanine 223 (A223), Alanine 226 (A226), and Valine 227 (V227). nih.gov The piperidine ring and its associated functional groups position the inhibitor to effectively block the entry or binding of the natural substrate, cortisone. nih.gov These interactions are crucial for the potency and selectivity of the inhibitor. Computational approaches, including docking and molecular dynamics simulations, are instrumental in refining the design of such inhibitors to maximize binding affinity and optimize the interaction profile with the target enzyme. rsc.org

Structure Activity Relationship Sar Studies and Computational Analysis of N Hydroxy 4 Piperidin 1 Ylbutanimidamide Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Relating the structure of a molecule to its biological activity is a cornerstone of medicinal chemistry. drugdesign.orgimmutoscientific.com For analogs of N'-hydroxy-4-piperidin-1-ylbutanimidamide, which are often investigated as enzyme inhibitors (e.g., arginase inhibitors), specific structural components are crucial for their pharmacological effects. These key components include the N'-hydroxyamidine moiety, the piperidine (B6355638) ring, and the linker connecting them.

The N'-hydroxyamidine functional group is a critical pharmacophore that can serve multiple roles, including acting as a prodrug and directly participating in target binding.

Prodrug Activation: The concept of a prodrug involves administering an inactive compound that is metabolized in the body to release the active drug. esrf.fribs.fr N,N'-dihydroxyamidines, a related chemical group, have been investigated as a prodrug strategy to enhance the oral bioavailability of drugs containing an amidine function. nih.govfigshare.com This is achieved through in vivo reduction, a process demonstrated in studies using human and porcine subcellular enzyme fractions. nih.govfigshare.com For instance, the oral bioavailability of benzamidine (B55565) was significantly increased to 91% when administered as its N,N'-dihydroxyamidine prodrug, compared to 74% for the benzamidoxime (B57231) prodrug. nih.govfigshare.com This suggests that the N'-hydroxyamidine moiety can be metabolically activated to its corresponding amidine, which may then exert its therapeutic effect. This activation often occurs via enzymatic processes in the liver, kidney, or other tissues. nih.gov

Target Binding: The N'-hydroxyamidine group is also directly involved in binding to the active site of target enzymes. In inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme, the hydroxyamidine function binds directly to the heme iron cofactor. nih.gov Quantum chemical calculations and molecular docking studies have been used to elucidate the precise binding mode, resolving whether the interaction occurs through the oxygen or nitrogen atom of the hydroxyamidine group. This direct interaction is crucial for the inhibitory activity of the compound.

The piperidine ring is a versatile heterocyclic scaffold frequently found in pharmaceuticals due to its wide range of pharmacological activities and its ability to influence a compound's properties. encyclopedia.pubijnrd.orgmdpi.comresearchgate.net In the context of enzyme inhibitors, the piperidine ring plays a significant role in orienting the molecule within the active site and forming key interactions. researchgate.net

In many arginase inhibitors, the nitrogen atom of the piperidine ring is crucial for activity. nih.gov It often forms hydrogen bonds with key amino acid residues, such as aspartate, in the enzyme's binding pocket. gd3services.com The conformation of the piperidine ring, typically a chair conformation, positions the rest of the inhibitor for optimal interaction. nih.gov

Introducing substituents on the piperidine ring can significantly alter the pharmacological profile. thieme-connect.com For example, N-alkylation with groups like 3,4-dichlorobenzyl has been shown to produce potent inhibitory activity against human arginase-1 (hARG-1) and arginase-2 (hARG-2). nih.gov The addition of a two-carbon bridge within the piperidine ring, creating tropane (B1204802) derivatives, has been shown to enhance activity compared to simpler piperidine structures. nih.gov These modifications highlight the importance of the piperidine scaffold in achieving high-affinity binding.

The table below summarizes the inhibitory activity of several N-alkylated piperidine derivatives against human arginase isoforms, illustrating the impact of substituents.

Compound NameSubstituent on Piperidine NitrogenhARG-1 IC50 (nM)hARG-2 IC50 (nM)
Compound 123,4-dichlorobenzyl200290
MARS4-chlorobenzyl900700
FMARS4-fluorobenzyl1100400

Data sourced from Synthesis of Arginase Inhibitors: An Overview. nih.gov

The linker is the molecular chain that connects the primary pharmacophoric elements, such as the piperidine ring and the active moiety (e.g., N'-hydroxyamidine or a boronic acid group). The length, flexibility, and chemical nature of this linker are critical determinants of a compound's efficacy. nih.gov In arginase inhibitors, an alkyl linker is commonly used. The length of this linker is optimized to ensure that the terminal "capping" group (like a boronic acid) is perfectly positioned to interact with the catalytic machinery in the enzyme's active site. nih.gov

The optimization process often involves synthesizing a series of analogs with varying linker lengths and assessing their inhibitory activity. nih.gov For instance, in related inhibitors, a butane-length chain has been found to be effective. nedp.com The "capping group" at the end of the linker is equally important. In many potent arginase inhibitors, a boronic acid group is used because it can mimic the transition state of the natural substrate, L-arginine, by forming a stable tetrahedral complex with a hydroxide (B78521) ion in the active site. nih.gov This highlights how the interplay between the linker and the capping group is essential for achieving high potency. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a profound impact on its biological activity. nih.gov This is because biological targets like enzymes are themselves chiral and will often interact differently with different stereoisomers of a drug. thieme-connect.comresearchgate.net

In the development of arginase inhibitors, stereochemistry is a critical factor. nih.gov The enzyme's active site is small and highly polar, favoring the accommodation of amino acids with a natural L-configuration. nih.gov Consequently, inhibitors designed to mimic the natural substrate often require a specific stereoisomer to be active.

For inhibitors containing multiple chiral centers, such as those with substituted piperidine or pyrrolidine (B122466) rings, the relative orientation of the substituents is crucial. nedp.com For example, in certain pyrrolidine-based inhibitors, the amine and boronic acid side chains must be positioned in an anti-orientation to avoid unfavorable interactions within the active site. gd3services.comnedp.com The synthesis of these molecules often requires stereoselective methods or the separation of enantiomers using techniques like classical resolution to isolate the desired, most active enantiomer. gd3services.com The need for precise stereochemical configuration presents a significant challenge in the synthesis and development of these compounds. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug design, providing insights into how a ligand might bind to its target and helping to predict its affinity. nih.govnih.gov These approaches can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test. columbia.eduplos.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comresearchgate.net The process involves placing the ligand in various positions and conformations within the protein's active site and calculating a "docking score" for each pose, which estimates the binding affinity. plos.org A more negative score typically signifies a more favorable interaction and stronger binding. tandfonline.com

For piperidine-based inhibitors, docking studies can reveal key interactions, such as the hydrogen bonds formed between the piperidine nitrogen and amino acid residues in the active site. tandfonline.com These simulations help rationalize observed SAR data and guide the design of new analogs with improved binding. For example, docking results for a series of newly designed 2,6-diphenyl piperidin-4-one derivatives against a protein from Helicobacter pylori showed a strong correlation between the binding affinity values and the predicted interactions, with hydrogen bonds playing a key role in stabilizing the ligand in the active site. tandfonline.com

The table below shows example binding affinity scores from a molecular docking study of piperidin-4-one derivatives, illustrating how computational predictions can rank potential inhibitors.

LigandBinding Affinity (kcal/mol)
BDPO-8.0
Standard Ulcer Drugs (example range)-6.5 to -7.5

Data presented is illustrative of typical docking study outputs. tandfonline.com

These computational predictions, while powerful, are often used in conjunction with experimental data to build a comprehensive understanding of the SAR for a given class of compounds. arxiv.orgfrontiersin.org

In Silico Prediction of Potential Biological Targets and Activity Spectra

Modern computational tools play a crucial role in the early stages of drug development by predicting the biological targets of novel compounds, thereby accelerating the identification of promising therapeutic candidates. For novel piperidine derivatives, in silico methods are employed to evaluate biological activity, pharmacokinetic parameters, and toxicity profiles.

One approach involves the use of programs like PASS (Prediction of Activity Spectra for Substances), which can forecast a wide range of biological activities based on the chemical structure of a compound. Studies on newly synthesized piperidine derivatives have demonstrated the utility of such programs in identifying a high probability of antibacterial, anti-inflammatory, and analgesic activities. Furthermore, these predictive tools have suggested potential applications in treating conditions such as osteoporosis, diabetic neuropathy, and other neurological disorders researchgate.net.

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), can be assessed using platforms like SwissADME. For certain piperidine analogs, these analyses have indicated good absorption and the ability to cross the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system. Toxicity is another key aspect that can be predicted in silico. Web-servers such as ProTox-II can estimate the toxicity of compounds, with some novel piperidine derivatives showing predictions of low toxicity researchgate.net.

The following table provides a summary of the types of in silico predictions that can be applied to novel piperidine compounds:

Prediction Type Methodology/Tool Predicted Properties
Biological ActivityPASS (Prediction of Activity Spectra for Substances)Antibacterial, anti-inflammatory, analgesic effects; potential for treating osteoporosis, diabetic neuropathy researchgate.net
PharmacokineticsSwissADMEAbsorption, distribution, metabolism, excretion (ADME), blood-brain barrier permeability researchgate.net
ToxicityProTox-IIAcute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, cytotoxicity researchgate.net

These in silico predictions offer a valuable preliminary screening of new chemical entities, guiding further experimental validation and development researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine analogs, QSAR studies have been instrumental in identifying the key structural features that influence their inhibitory activity against various biological targets.

In a study of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus, a QSAR model was developed using descriptors related to topology, spatial arrangement, thermodynamics, and electronic state indices. The resulting model demonstrated a strong statistical significance, with a high correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917. This indicates a robust and predictive model nih.gov.

The key descriptors identified in this study were:

Partial Negative Surface Area: An increase in the exposed partial negative surface area was found to correlate with increased inhibitory activity.

Molecular Shadow Area (XZ plane): This descriptor was found to be inversely proportional to the inhibitory activity, suggesting that a more compact molecular shape in this dimension is favorable.

Heat of Formation: This thermodynamic descriptor also contributed to the model, reflecting the stability of the compounds nih.gov.

The table below summarizes the findings from a QSAR analysis of piperine analogs as NorA efflux pump inhibitors nih.gov.

Descriptor Correlation with Inhibitory Activity Interpretation
Partial Negative Surface AreaPositiveIncreased exposed negative charge enhances activity.
Area of Molecular Shadow (XZ plane)NegativeA smaller molecular shadow in this plane is beneficial for activity.
Heat of FormationCorrelatedRelates to the energetic stability of the molecule.

These QSAR models not only serve as predictive tools for the activity of new compounds but also provide valuable insights into the molecular properties that drive biological interactions, thereby guiding the design of more potent analogs nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the conformational changes of a ligand and its target receptor, as well as the stability of their interaction.

For piperidine and piperazine-based compounds, MD simulations have been employed to understand their binding modes with specific receptors. In a study focused on identifying ligands for the sigma 1 receptor (S1R), MD simulations were used to analyze the interaction of a promising lead compound. These simulations revealed the crucial amino acid residues within the receptor's binding site that interact with the ligand, providing a deeper understanding of the binding mechanism nih.gov.

The process typically involves placing the ligand, in its docked conformation, into the binding site of the receptor and simulating the system's behavior in a solvated environment over a period of time, often in the nanosecond range. The stability of the ligand-receptor complex is assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site researchgate.net.

MD simulations can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its interaction with the target, leading to improved potency and selectivity nih.gov. For instance, simulations can reveal that a particular functional group on the piperidine ring is involved in a critical hydrogen bond with the receptor, suggesting that modifications to this group should be approached with caution, while other parts of the molecule may be more amenable to chemical alteration to improve pharmacokinetic properties researchgate.netnih.gov.

Perspectives and Future Research Directions in N Hydroxy 4 Piperidin 1 Ylbutanimidamide Research

Advancements in Amidoxime (B1450833) Prodrug Strategies and Design

Amidoximes are recognized as effective prodrugs for amidines, which often exhibit potent but sometimes problematic biological activities due to their basicity. researchgate.net The N'-hydroxy group of an amidoxime can be metabolized in vivo to the corresponding amidine, a strategy that can improve pharmacokinetic properties such as absorption and distribution.

Future research in this area for N'-hydroxy-4-piperidin-1-ylbutanimidamide should focus on:

Controlled Bioactivation: Investigating the enzymatic pathways responsible for the conversion of the amidoxime to the active amidine. This includes identifying specific reductases and understanding their tissue distribution, which could be exploited for targeted drug delivery.

Physicochemical Property Optimization: Modulating the lipophilicity and pKa of the molecule to enhance oral bioavailability and cell permeability. The piperidine (B6355638) moiety offers a versatile scaffold for such modifications.

Interactive Table: Potential Modifications for SAR Studies

Molecular ScaffoldPosition of ModificationPotential SubstituentsDesired Outcome
Piperidine RingNitrogen atomAlkyl, Aryl, Acyl groupsModulate basicity and target interaction
Carbon atoms (2, 3, 4)Hydroxyl, Amino, Halogen groupsInfluence conformation and binding affinity
Alkyl ChainLength and BranchingC2 to C6, cyclic analogsOptimize distance and flexibility for target binding
Amidoxime GroupO-alkylationMethyl, Ethyl estersIncrease stability and control release of the active amidine

Exploration of Novel Biological Targets for this compound and Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govresearchgate.net This prevalence suggests that this compound and its derivatives could interact with a variety of biological targets.

Future exploratory studies should include:

Target Identification and Validation: Employing high-throughput screening and computational methods to identify potential protein targets. Given the structural motifs, potential targets could include G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Pharmacological Profiling: Conducting comprehensive in vitro and in vivo pharmacological studies to determine the efficacy and selectivity of the compound against identified targets. This would involve a panel of assays to assess its activity across different biological pathways.

Exploiting Known Piperidine Pharmacology: Investigating targets that are known to be modulated by other piperidine-containing compounds, such as sigma receptors or enzymes involved in neurotransmitter metabolism. nih.gov

Translational Research Opportunities in Preclinical Development and Lead Optimization

Translating a promising chemical scaffold from a laboratory finding to a clinical candidate is a complex, multi-step process. For this compound, a clear translational research path will be critical for its potential development.

Key opportunities in this domain include:

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's therapeutic effects and potential toxicity in preclinical models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its biological effect. This is crucial for determining optimal dosing regimens.

Preclinical Model Selection: Utilizing relevant animal models of disease that accurately reflect the human condition to evaluate the compound's efficacy and safety.

Integration of Advanced Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the mechanism of action of this compound, the integration of advanced "omics" technologies will be invaluable. These technologies can provide a global view of the molecular changes induced by the compound.

Future mechanistic studies should leverage:

Genomics and Transcriptomics: To identify changes in gene expression patterns in response to treatment, providing insights into the pathways being modulated.

Proteomics: To analyze changes in protein expression and post-translational modifications, helping to pinpoint the direct and indirect targets of the compound.

Metabolomics: To study the alterations in metabolic pathways, which can reveal off-target effects and provide a more holistic understanding of the compound's biological impact.

Challenges and Opportunities in the Academic Research and Development of this compound and its Analogs

The academic development of novel therapeutic agents like this compound faces both significant challenges and unique opportunities.

Challenges:

Funding and Resources: Securing the financial support necessary for the extensive preclinical and clinical studies required for drug development.

Intellectual Property: Navigating the complex landscape of patenting novel compounds and their uses.

Regulatory Hurdles: Meeting the stringent requirements of regulatory agencies for safety and efficacy. nih.gov

Opportunities:

Collaborative Research: Forming partnerships between academic institutions, pharmaceutical companies, and contract research organizations to leverage complementary expertise and resources.

Focus on Niche Indications: Targeting rare or neglected diseases that may not be a primary focus for large pharmaceutical companies.

Open Science Initiatives: Sharing data and research findings to accelerate the pace of discovery and development within the broader scientific community.

Q & A

Q. What are the critical safety protocols for handling N'-hydroxy-4-piperidin-1-ylbutanimidamide in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for volatile reactions or dust generation .
  • Waste Management : Segregate chemical waste by hazard class (e.g., organic solvents, reactive residues) and use certified disposal services to comply with EPA/DOT regulations .
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) under nitrogen atmosphere to prevent hydrolysis of the amidoxime group. Monitor pH (6.5–7.5) to stabilize intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Validate via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (ESI+) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy : UV-Vis (λmax ~270 nm in methanol) for concentration quantification; FT-IR (KBr pellet) to confirm N–O and C=N stretches (1600–1650 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC (Zorbax SB-C18, 5 µm) with PDA detection for purity assessment. Retention time ~8.2 min under isocratic conditions (60:40 ACN/H₂O) .
  • Thermal Analysis : TGA/DSC (N₂ atmosphere, 10°C/min) to determine decomposition temperature (>200°C) and hygroscopicity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) across labs to minimize variability .
  • Meta-Analysis : Use tools like RevMan or PRISMA guidelines to aggregate data from PubMed/Scopus and identify outliers via funnel plots .
  • Mechanistic Studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity discrepancies .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Silico Modeling : Use SwissADME to predict LogP (~1.8), solubility (LogS = -3.2), and CYP450 interactions. Dock with AutoDock Vina against human serum albumin (PDB: 1AO6) to assess plasma protein binding .
  • MD Simulations : Run 100 ns GROMACS simulations (AMBER force field) to evaluate conformational stability in aqueous and lipid bilayer environments .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (probability score <0.6) and mutagenicity (Ames test negative) .

Q. How should researchers address discrepancies in the compound’s stability under varying storage conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via UPLC-UV for degradation products (e.g., hydrolysis to piperidine derivatives) .
  • Storage Optimization : Store lyophilized powder at -20°C under argon. For solutions, use stabilizers (e.g., 0.1% BHT in ethanol) to prevent radical-mediated oxidation .
  • Data Documentation : Adopt FAIR principles via ELNs (e.g., Chemotion) to track batch-specific stability data and ensure reproducibility .

Data Management & Reproducibility

Q. What frameworks ensure robust data sharing and reproducibility for studies involving this compound?

Methodological Answer:

  • Metadata Standards : Use ISA-Tab format to document experimental parameters (e.g., synthesis steps, assay conditions) .
  • Repositories : Deposit raw spectra in Chemotion or RADAR4Chem; share protocols on protocols.io with DOI linking .
  • Collaboration Tools : Implement GitLab for version control of computational scripts and Jupyter Notebooks for workflow transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.